molecular formula C14H26N2O3 B3247651 1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester CAS No. 1823228-84-7

1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester

Cat. No.: B3247651
CAS No.: 1823228-84-7
M. Wt: 270.37 g/mol
InChI Key: JQRBFVAPKGKMSX-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a four-membered azetidine ring substituted at the 3-position with a 4-(hydroxymethyl)piperidinyl group. The carboxylic acid moiety is esterified with a tert-butyl (1,1-dimethylethyl) group, enhancing steric protection and stability.

Properties

IUPAC Name

tert-butyl 3-[4-(hydroxymethyl)piperidin-1-yl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-8-12(9-16)15-6-4-11(10-17)5-7-15/h11-12,17H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRBFVAPKGKMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801123263
Record name 1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823228-84-7
Record name 1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823228-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester typically involves the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperidinyl group: This step involves the substitution of a suitable leaving group with the piperidinyl moiety.

    Esterification: The final step involves the esterification of the carboxylic acid group with 1,1-dimethylethanol under acidic conditions.

Industrial production methods may involve optimized versions of these steps to ensure higher yields and purity.

Chemical Reactions Analysis

1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.

    Organic Synthesis: Its unique reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The piperidinyl group can interact with various receptors and enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties :
  • LogP : Estimated 1.5–2.0 for the target compound (moderate lipophilicity due to hydroxymethyl and piperidine groups).
  • Solubility: Higher in polar solvents (e.g., DMSO) compared to sulfonyl or cyano analogs due to the hydroxymethyl group.
Metabolic Stability :
  • Tert-butyl esters generally resist enzymatic hydrolysis, prolonging half-life in vivo. However, the hydroxymethyl group may facilitate Phase I oxidation, as seen in terfenadine derivatives ().

Biological Activity

1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester is a specialized organic compound notable for its unique structural features and potential biological activities. The compound is characterized by an azetidine ring and a piperidine moiety, which contribute to its reactivity and biological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₈N₂O₃, with a molecular weight of approximately 284.39 g/mol. The presence of both the azetidine and piperidine structures enhances its biological activity while providing avenues for further chemical modifications. Below is a summary table of its structural features:

Feature Description
Azetidine Ring Four-membered heterocyclic structure containing nitrogen
Piperidine Moiety Six-membered ring that enhances biological interactions
Functional Groups Ester derived from carboxylic acid; hydroxymethyl group contributes to solubility and reactivity

Synthesis

The synthesis of this compound typically involves several key steps, which may include:

  • Formation of the azetidine ring through cyclization reactions.
  • Introduction of the piperidine moiety via nucleophilic substitution.
  • Esterification to obtain the final product.

Research indicates that derivatives of azetidinecarboxylic acids can modulate various biological pathways, making them valuable in drug development. Specifically, this compound has shown potential as a receptor agonist in immunosuppressive contexts. Its unique structure allows it to interact with biological targets effectively.

Case Studies and Research Findings

Several studies have explored the biological activity of similar azetidine derivatives:

  • STAT3 Inhibition : A study optimized proline-based STAT3 inhibitors into azetidine-2-carboxamide analogues. While these analogues exhibited sub-micromolar potency in cell-free assays, they showed weak activity against breast cancer cells (MDA-MB-231 and MDA-MB-468) due to poor cell membrane permeability attributed to ionized polar groups . This highlights the importance of structural modifications for enhancing cellular activity.
  • Ester vs. Acid Potency : The comparison between methyl esters and their corresponding acid analogues revealed that esters generally showed stronger cellular activities. This was attributed to their ability to facilitate cell membrane permeability and function as prodrugs within cells .

Potential Applications

The primary applications of this compound are found in medicinal chemistry and drug development. It serves as an important scaffold for designing new pharmaceuticals targeting various receptors involved in immune response and other biological processes. Additionally, its derivatives may have applications in neuropharmacology due to their structural similarities with known psychoactive compounds.

Q & A

Basic: What are the recommended synthetic routes for 1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester, and what critical parameters must be controlled?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring followed by azetidine coupling. Key steps include:

  • Protection of the hydroxymethyl group on the piperidine moiety to prevent unwanted side reactions during esterification.
  • Coupling of the azetidinecarboxylic acid with the tert-butyl ester group under anhydrous conditions, using catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate amide bond formation .
  • Purification via column chromatography (e.g., silica gel with gradient elution) to isolate the product, followed by recrystallization for enhanced purity.
    Critical parameters include temperature control (<0°C during acid activation), inert atmosphere (N₂/Ar), and strict moisture avoidance to prevent hydrolysis of the ester group.

Basic: How can researchers confirm structural integrity and purity post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra should confirm the presence of the tert-butyl ester (δ ~1.4 ppm for nine equivalent protons) and the hydroxymethyl group (δ ~3.5-4.0 ppm). Azetidine ring protons appear as distinct multiplet signals .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 210–254 nm) to assess purity (>95% recommended for research use).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) matching the theoretical mass (C₁₆H₂₈N₂O₃: calc. 296.42 g/mol) .

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

  • Cross-validation with multiple techniques: Pair NMR data with IR spectroscopy to confirm functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹) and X-ray crystallography for absolute stereochemical assignment.
  • Computational validation: Perform DFT (Density Functional Theory) calculations to simulate NMR chemical shifts and compare them with experimental data. Tools like Gaussian or ORCA can model conformational preferences and electronic environments .
  • Dynamic NMR experiments: For flexible moieties (e.g., piperidine ring), variable-temperature NMR can resolve signal splitting caused by conformational exchange.

Advanced: How does the hydroxymethyl group on the piperidine ring influence reactivity in nucleophilic environments?

Methodological Answer:
The hydroxymethyl group introduces steric hindrance and hydrogen-bonding potential:

  • Steric effects: The group may shield the piperidine nitrogen, reducing its nucleophilicity in reactions like alkylation.
  • Hydrogen-bonding interactions: In catalytic applications, the hydroxymethyl group can stabilize transition states via H-bonding, as observed in similar tert-butyl-protected piperidine derivatives .
    Experimental validation: Compare reaction rates of the hydroxymethyl-substituted compound with its non-hydroxylated analog under identical conditions (e.g., SN2 reactions with methyl iodide).

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • First Aid: In case of skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes with saline. Avoid inducing vomiting if ingested; seek medical attention .
  • Storage: Store in a desiccator at 2–8°C to prevent hydrolysis of the ester group .

Advanced: What computational models predict biological target interactions (e.g., enzyme inhibition)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like proteases or kinases. Focus on the azetidine and piperidine moieties as potential hydrogen-bond donors/acceptors.
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (root-mean-square deviation) and ligand-protein interaction fingerprints.
  • Free Energy Perturbation (FEP): Calculate binding affinities for analogs with modified substituents to optimize interactions .

Basic: What storage conditions ensure long-term stability?

Methodological Answer:

  • Temperature: Store at 2–8°C in a sealed container to minimize thermal degradation.
  • Moisture Control: Use silica gel desiccants and vacuum-seal ampoules to prevent ester hydrolysis.
  • Light Sensitivity: Protect from UV light by wrapping containers in aluminum foil .

Advanced: How can stereochemical outcomes be elucidated in reactions involving this compound?

Methodological Answer:

  • Chiral Chromatography: Use a Chiralpak® column with hexane/isopropanol to separate enantiomers.
  • X-ray Crystallography: Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid derivatives) for absolute configuration determination.
  • Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (TD-DFT) to assign stereochemistry .

Basic: What solvents and conditions minimize decomposition during experiments?

Methodological Answer:

  • Compatible Solvents: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) for reactions. Avoid protic solvents (e.g., water, methanol) to prevent ester hydrolysis.
  • Reaction pH: Maintain neutral to slightly basic conditions (pH 7–8) to stabilize the tert-butyl ester.
  • Incompatibilities: Avoid strong acids/bases and oxidizing agents (e.g., HNO₃, KMnO₄) .

Advanced: What methodologies determine rate-determining steps in reactions catalyzed by this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify bond-breaking steps.
  • Transition State Theory (TST): Use computational tools (e.g., QM/MM) to model energy barriers and identify slow steps.
  • Stopped-Flow Spectroscopy: Monitor rapid intermediate formation (e.g., acyl-enzyme complexes) in real time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester

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